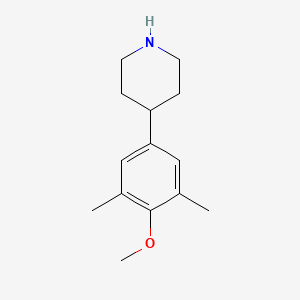
1-(1-Isocyanoethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Isocyanoethyl)-4-methylbenzene is an organic compound that belongs to the class of isocyanides. Isocyanides are known for their unique chemical properties and versatility in synthetic chemistry. The presence of the isocyano group (-NC) in the molecule makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(1-Isocyanoethyl)-4-methylbenzene can be achieved through several methods. One common approach involves the formation of formamide from the initial amine, followed by dehydration using reagents such as phosphorus oxychloride (POCl3) or triphosgene. This method typically yields the desired product in moderate to high yields .
Another method involves a single-step reaction where 1-(1-adamantylethyl)amine is reacted with chloroform and potassium tert-butoxide (t-BuOK) in a dichloromethane/tert-butanol medium. This method has been reported to yield up to 92%, which is significantly higher compared to traditional methods .
Chemical Reactions Analysis
1-(1-Isocyanoethyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(1-Isocyanoethyl)-4-methylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(1-Isocyanoethyl)-4-methylbenzene exerts its effects involves the interaction of the isocyano group with various molecular targets. The isocyano group can act as a nucleophile, electrophile, or radical, participating in a wide range of chemical reactions. These interactions can lead to the formation of biologically active compounds that target specific pathways and molecular targets in cells .
Comparison with Similar Compounds
1-(1-Isocyanoethyl)-4-methylbenzene can be compared with other similar isocyanides, such as:
1-Isocyanoadamantane: Known for its high inhibitory activity against the Plasmodium yoelii strain.
3-Isocyanoadamantan-1-ol: Exhibits potent antibacterial properties.
1-(3-Isocyanopropyl)adamantane: Used in the synthesis of biologically active molecules.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other isocyanides .
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(1-isocyanoethyl)-4-methylbenzene |
InChI |
InChI=1S/C10H11N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9H,1-2H3 |
InChI Key |
BTQLYQHAAVEAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


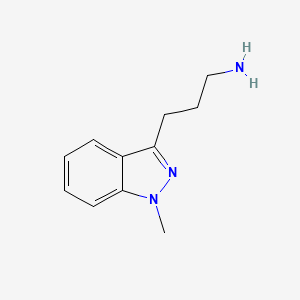
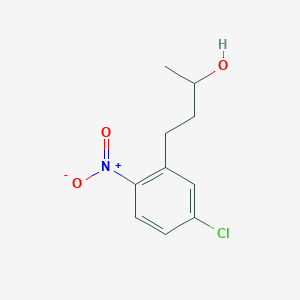
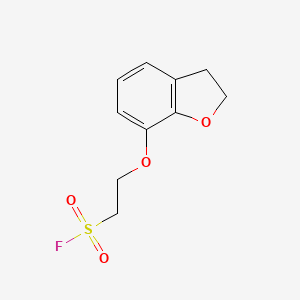
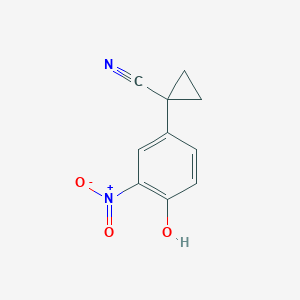


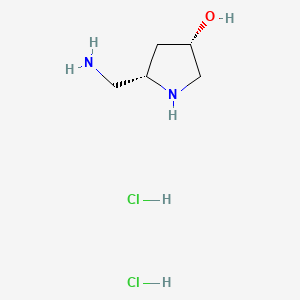
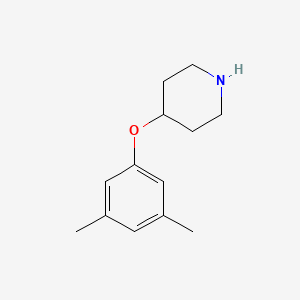
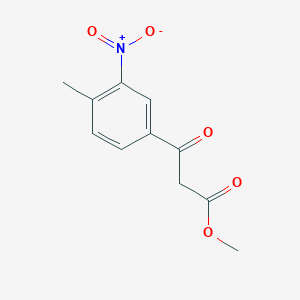
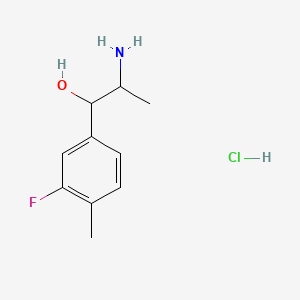
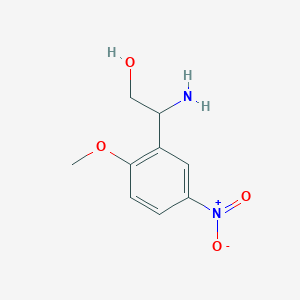
![8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole](/img/structure/B13599029.png)
